molecular formula C16H26O7 B13721805 O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside

Cat. No.: B13721805
M. Wt: 330.37 g/mol
InChI Key: INMKUQZPEKWDFA-OSXRZMLASA-N
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Preparation Methods

The synthesis of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves the protection of the hydroxyl groups of mannofuranoside with isopropylidene groups, followed by the butanoylation of the remaining hydroxyl group. The reaction conditions typically involve the use of acid catalysts and anhydrous solvents to ensure the selective protection and acylation of the hydroxyl groups

Chemical Reactions Analysis

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the butanoyl group to a primary alcohol.

    Substitution: The butanoyl group can be substituted with other acyl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves its interaction with specific proteins and enzymes that recognize carbohydrate structures. These interactions can modulate the activity of these proteins, influencing various cellular pathways and processes . The molecular targets include lectins and glycosyltransferases, which play key roles in cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds to O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside include other protected mannofuranosides and carbohydrate derivatives used in proteomics research. These compounds share similar structural features but differ in the protecting groups and acyl substituents used. For example:

    O-n-Acetyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside: Uses acetyl instead of butanoyl group.

    O-n-Benzoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside: Uses benzoyl group for protection.

The uniqueness of this compound lies in its specific butanoyl group, which can influence its reactivity and interactions with proteins compared to other acyl-protected mannofuranosides .

Properties

Molecular Formula

C16H26O7

Molecular Weight

330.37 g/mol

IUPAC Name

[(3aS,4R,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate

InChI

InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12+,13+,14+/m1/s1

InChI Key

INMKUQZPEKWDFA-OSXRZMLASA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@@H]2[C@H]([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C

Canonical SMILES

CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C

Origin of Product

United States

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